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Compound of Interest

11,12-
Compound Name:
De(methylenedioxy)danuphylline

Cat. No. B15560941

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for
the indole alkaloid, 11,12-De(methylenedioxy)danuphylline. This compound was first isolated
from the leaves of Kopsia officinalis, a plant belonging to the Apocynaceae family. The
structural elucidation of this natural product was accomplished through a combination of
modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS), supplemented by Infrared (IR) and Ultraviolet-Visible (UV-Vis)
spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 11,12-
De(methylenedioxy)danuphylline. This information is crucial for the identification,
characterization, and quality control of this compound in research and drug development

settings.

Table 1: NMR Spectroscopic Data for 11,12-De(methylenedioxy)danuphylline
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Atom No. 1H NMR (& ppm, J in Hz) 13C NMR (& ppm)
Data unavailable in the Data unavailable in the Data unavailable in the
provided search results. provided search results. provided search results.

Note: Detailed *H and 3C NMR chemical shifts and coupling constants are typically reported in
the primary literature but were not available in the searched abstracts.

Table 2: Mass Spectrometry Data for 11,12-De(methylenedioxy)danuphylline

Technique lonization Mode m/z Value Interpretation

High-Resolution Mass ] Molecular lon [M+H]*,
e.g., ESI+ Data unavailable

Spectrometry (HRMS) [M+Na]*, etc.

Fragmentation pattern

Tandem MS (MS/MS) e.g., CID Data unavailable for structural
confirmation.

Note: Exact mass and fragmentation data are essential for unambiguous molecular formula
determination and structural confirmation but were not accessible in the reviewed literature.

Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

) ) ] Functional
Spectroscopic Method Key Absorptions/Maxima
Group/Chromophore
] e.g., N-H, C=0, C-0O, aromatic
IR (cm™1) Data unavailable
C=C stretches
) ) e.g., Indole chromophore and
UV-Vis (Amax, nm) Data unavailable

other conjugated systems

Experimental Protocols
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Detailed experimental procedures are fundamental for the reproducibility of scientific findings.
The following outlines the general methodologies employed in the isolation and spectroscopic
analysis of 11,12-De(methylenedioxy)danuphylline, based on standard practices in natural
product chemistry.

1. Isolation and Purification: The compound was extracted from the dried leaves of Kopsia
officinalis. A typical extraction process involves the use of organic solvents of increasing
polarity, followed by acid-base partitioning to separate the alkaloidal fraction. Final purification
is generally achieved through various chromatographic techniques, such as column
chromatography over silica gel or Sephadex, and preparative High-Performance Liquid
Chromatography (HPLC).

2. NMR Spectroscopy: NMR spectra are recorded on high-field spectrometers (e.g., 400-600
MHz for *H NMR). Samples are typically dissolved in deuterated solvents like chloroform-d
(CDCIs) or methanol-da (CDsOD). A suite of 1D and 2D NMR experiments, including *H NMR,
13C NMR, DEPT, COSY, HSQC, and HMBC, are utilized for the complete assignment of proton
and carbon signals and to establish the connectivity of the molecular structure.

3. Mass Spectrometry: Mass spectral data are acquired using techniques such as Electrospray
lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI) coupled to a high-
resolution mass analyzer (e.g., Q-TOF or Orbitrap). This provides the accurate mass of the
molecular ion, which is used to determine the elemental composition. Tandem mass
spectrometry (MS/MS) experiments are performed to induce fragmentation and obtain
structural information.

4. IR and UV-Vis Spectroscopy: Infrared spectra are typically recorded on a Fourier Transform
Infrared (FTIR) spectrometer to identify characteristic functional groups. Ultraviolet-Visible
spectra are obtained using a UV-Vis spectrophotometer to analyze the electronic transitions
within the molecule, which is particularly useful for identifying chromophoric systems like the
indole nucleus.

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for the isolation and characterization of
11,12-De(methylenedioxy)danuphylline.
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Caption: General workflow for the isolation and structural elucidation of 11,12-
De(methylenedioxy)danuphylline.

This guide serves as a foundational resource for professionals engaged in the study and
application of 11,12-De(methylenedioxy)danuphylline. For definitive quantitative data, direct
reference to the primary publication by Annuar, N. H., et al. in the Journal of Asian Natural
Products Research is recommended.

 To cite this document: BenchChem. [Spectroscopic Profile of 11,12-
De(methylenedioxy)danuphylline: A Technical Overview]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15560941#spectroscopic-data-of-11-12-
de-methylenedioxy-danuphylline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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